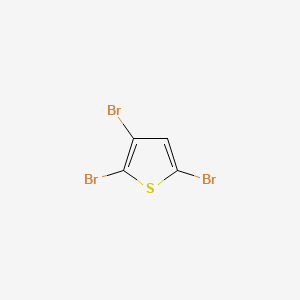

2,3,5-Tribromothiophene

Übersicht

Beschreibung

2,3,5-Tribromothiophene is a halogenated thiophene, a sulfur heterocycle, that serves as an intermediate in the synthesis of various thiophene derivatives. It is characterized by the presence of three bromine atoms attached to the thiophene ring, which makes it a valuable building block in organic synthesis due to its reactivity towards nucleophilic substitution and coupling reactions 10.

Synthesis Analysis

The synthesis of this compound has been described as a bromination reaction of thiophene, followed by a reduction process. One method involves adding bromine to a mixture of thiophene and chloroform, followed by treatment with ethanolic potassium hydroxide10. Another approach uses bromination to give this compound, which is then reduced by zinc in acetic acid, achieving an overall yield of 72.6% . These methods highlight the importance of controlling reaction conditions to prevent uncontrolled reactions, especially when scaling up10.

Molecular Structure Analysis

The molecular structure of this compound is not directly discussed in the provided papers. However, the structure of related brominated thiophenes has been determined using techniques such as NMR and X-ray crystallography, which are essential tools for confirming the identity and purity of such compounds .

Chemical Reactions Analysis

This compound is a versatile intermediate for various chemical transformations. It can undergo lithiation followed by silylation, yielding different silylated thiophenes depending on the reagents' ratio . It also serves as a precursor for the synthesis of 3-bromothiophene . Furthermore, the bromine atoms on the thiophene ring can facilitate coupling reactions, such as Suzuki coupling, to produce polythiophenes and other thiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, the properties of brominated thiophenes generally include high crystallinity and the ability to polymerize under certain conditions, as evidenced by the spontaneous solid-state polymerization of some 2,5-dibromothiophene derivatives . The reactivity of the bromine atoms also plays a crucial role in the compound's behavior in various chemical reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-Bromothiophene

- The synthesis of 3-bromothiophene involves bromination of thiophene to yield 2,3,5-tribromothiophene, followed by reduction. The synthesis parameters, such as molar ratios and reaction time, significantly influence the yield, which was reported to be 72.6% Guo Hai, 2008.

Regioselective Cross-Coupling

- Regioselective cross-coupling methods for this compound have been developed, allowing selective aryl–aryl coupling at specific positions on the thiophene ring. This process provides control in generating trifunctionalized thiophenes Chad Amb & S. Rasmussen, 2008.

Regioselective Hydrodebromination

- The regioselective hydrodebromination of this compound has been examined, focusing on factors such as catalyst choice, solvent, reaction time, temperature, and method of NaBH4 addition. Despite challenges, optimized conditions led to significant selectivity and conversion rates, though overdebromination limited the yield of the desired product Kristine L. Konkol & S. Rasmussen, 2016.

Palladium(0)-Catalyzed Cross-Coupling Reactions

- The Suzuki reaction involving tetrabromothiophene and arylboronic acids offers a regioselective pathway to various thiophene derivatives. This process, optimized for various conditions, has shown significant yields and the potential for creating complex thiophene structures Đặng Thanh Tùng et al., 2009.

Solubility and Physicochemical Properties

Solubility Measurements

- The solubility of tetrabromothiophene in various solvents has been measured, showing that it increases with temperature. The study also analyzed the solubility data and thermodynamic properties of the solution process, indicating that certain solvents like ethyl acetate could be better for the re-crystallization process of tetrabromothiophene Kai Wang et al., 2012.

Chemical Transformations and Reactivity

Regiospecific Silylation

- The lithiation and ensuing silylation of 2,5-dibromothiophene have been shown to proceed regiospecifically, yielding compounds whose structures were confirmed by various analytical methods. This process demonstrates the nuanced reactivity and potential for further chemical transformations of thiophene derivatives E. Lukevics et al., 2001.

Wirkmechanismus

Safety and Hazards

2,3,5-Tribromothiophene may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3,5-tribromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr3S/c5-2-1-3(6)8-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDNDSLDRLEELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062862 | |

| Record name | Thiophene, 2,3,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3141-24-0 | |

| Record name | 2,3,5-Tribromothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3141-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2,3,5-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3141-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2,3,5-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2,3,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-tribromothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-Tribromothiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX5MEU6VFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,3,5-tribromothiophene useful in organic synthesis?

A1: this compound is a versatile building block in organic synthesis because of the reactivity difference between the α (2- and 5-) and β (3- and 4-) positions. This allows for regioselective cross-coupling reactions, enabling the controlled synthesis of complex thiophene derivatives [, ].

Q2: Can you provide examples of regioselective reactions with this compound?

A2: Research has demonstrated site-selective Suzuki-Miyaura reactions on this compound, allowing for the controlled introduction of aryl groups at the 5-, 2-, and 3- positions sequentially [, ]. This enables the synthesis of 5-aryl-2,3-dibromothiophenes, 2,5-diaryl-3-bromothiophenes, and 2,3,5-triarylthiophenes, showcasing the potential for building diverse thiophene-based structures.

Q3: Beyond Suzuki-Miyaura reactions, are there other transformations possible with this compound?

A3: Yes, this compound can undergo regioselective hydrodebromination. Studies have explored sterically hindered palladium catalysts to selectively remove bromine atoms []. While achieving high selectivity and complete conversion simultaneously remains challenging due to the background reactivity with sodium borohydride, optimization of reaction conditions allows for a degree of control over the debromination process.

Q4: What are the challenges associated with the hydrodebromination of this compound?

A4: The high reactivity of sodium borohydride with bromothiophenes makes it difficult to achieve both high selectivity and complete conversion during hydrodebromination []. This often leads to overdebromination, limiting the yield of the desired product.

Q5: Can this compound be used in materials science applications?

A6: Research has explored the use of this compound as a building block for conjugated microporous polymers (CMPs) []. The resulting SCMPs exhibit high surface areas and strong adsorption capabilities for iodine, demonstrating potential for applications in environmental remediation.

Q6: What spectroscopic techniques are used to characterize this compound?

A7: Common techniques include vibrational spectroscopy (FTIR and Raman) [], solid-state NMR (¹³C CP/MAS) [], and potentially gas chromatography-mass spectrometry (GC-MS) for analysis of reaction mixtures.

Q7: Are there alternative synthesis routes to access specific dibromothiophene isomers?

A8: Yes, 2,3-dibromothiophene can be synthesized through regioselective debromination of this compound using zinc in acetic acid []. This method offers an alternative route to access this specific isomer, which is valuable for further functionalization and exploration of its unique properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.